molecular formula C10H22O B1582256 5-Methyl-5-nonanol CAS No. 33933-78-7

5-Methyl-5-nonanol

Cat. No. B1582256
CAS RN: 33933-78-7
M. Wt: 158.28 g/mol
InChI Key: AGSIGVZAVLOKLP-UHFFFAOYSA-N
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Description

5-Methyl-5-nonanol , also known as 2-Butyl-2-hexanol , is an organic compound with the chemical formula C10H22O . It falls under the category of alcohols and is characterized by its branched carbon chain and hydroxyl group. The compound exhibits a pleasant, fruity odor and is used in various applications, including perfumery and flavoring .


Synthesis Analysis

The synthesis of 5-Methyl-5-nonanol involves several methods, including Grignard reactions , reduction of corresponding ketones , and hydroboration of alkenes . These approaches yield the desired alcohol by introducing the methyl and nonyl groups at specific positions on the carbon backbone. Researchers have explored various synthetic routes to optimize yield and purity .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-nonanol consists of a linear carbon chain with a methyl group (CH3) attached to the fifth carbon atom and a hydroxyl group (OH) at the terminal carbon (tenth position). The compound’s three-dimensional arrangement influences its physical properties and reactivity .


Chemical Reactions Analysis

  • Reduction : Conversion to the corresponding aldehyde or alkane via reduction reactions .


Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions but may degrade upon exposure to light or heat .

Scientific Research Applications

Pheromone Research in Agriculture

5-Methyl-5-nonanol has been studied extensively in the context of agricultural pest management. It is identified as a crucial component in the aggregation pheromones of various palm weevils, such as Rhynchophorus bilineatus, Rhynchophorus ferrugineus, and Rhynchophorus vulneratus. These pheromones are used in field experiments to manage weevil populations by attracting them to traps, thereby reducing crop damage. The effectiveness of these pheromones in attracting both male and female weevils has been demonstrated in multiple studies (Oehlschlager et al., 1995), (Perez et al., 1996), (Giblin-Davis et al., 1997).

Biochemical Studies

Research into the biochemical synthesis of 5-Methyl-5-nonanol has provided insights into the biosynthetic pathways of insect pheromones. This includes studies on the yellow mealworm beetle, Tenebrio molitor, elucidating how the pheromone is produced through modifications of normal fatty acid biosynthesis (Islam et al., 1999).

Chemical Kinetic Studies

In the field of combustion science, 5-Methyl-5-nonanol has been studied as part of the broader research on biodiesel fuels. Investigations have focused on understanding the oxidation mechanisms of various esters and alcohols, including 5-Methyl-5-nonanol, to optimize fuel properties for diesel and homogeneous charge compression ignition engines (Herbinet et al., 2009).

Techno-economic Analysis

There's also interest in the techno-economic feasibility of producing 5-Methyl-5-nonanol and similar compounds from biobased sources. Studies have analyzed processes for the production of these compounds from levulinic acid, a platform chemical from lignocellulosic biomass, to explore their potential as industrial solvents and fuels (Patel et al., 2010).

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

Research on 5-Methyl-5-nonanol continues to explore its applications in fragrance, flavor, and pharmaceuticals. Scientists aim to optimize synthesis methods, improve stability, and uncover novel uses for this compound. Future studies may focus on its biological activities and potential therapeutic effects .

properties

IUPAC Name

5-methylnonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIGVZAVLOKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187557
Record name 5-Methyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-nonanol

CAS RN

33933-78-7
Record name 5-Methyl-5-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33933-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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